5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid
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Overview
Description
5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C11H12ClNO5S and its molecular weight is 305.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues and Derivatives : The synthesis of various derivatives and analogues of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid has been a significant area of research. For instance, the synthesis of sulfonamide derivatives with potential antiviral activity has been explored (Chen et al., 2010). Similarly, research on creating analogues as potential antimalarial agents has been conducted (Salerni et al., 1968).
Synthesis Methods : Various methods for synthesizing this compound and its derivatives have been developed. This includes the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid (Yuan, 2006) and the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride (Konarev et al., 2007).
Biological and Medicinal Applications
Antimicrobial and Antiviral Activity : Studies have shown that derivatives of this compound exhibit antimicrobial and antiviral activities. The bioassay tests of certain sulfonamide derivatives have indicated anti-tobacco mosaic virus activity (Chen et al., 2010).
Enzyme Interaction : Research on the interaction of this compound with enzymes like pyruvate kinase has been conducted to understand its biological implications. For example, the study of cysteine as the reactive group in pyruvate kinase alkylated by 5-chloro-4-oxopentanoic acid (Chalkley & Bloxham, 1976).
Potential in Drug Development : The compound's derivatives have been investigated for their potential in drug development, particularly as antimicrobial agents and in treatments targeting specific viral infections.
Mechanism of Action
Target of Action
The primary target of this compound is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein synthesis and regulation.
Biochemical Pathways
The compound’s interaction with Methionine aminopeptidase 2 affects the protein synthesis pathway. By inhibiting this enzyme, the compound disrupts the removal of the initiator methionine from nascent proteins, which can affect the function and regulation of these proteins
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-8-4-6-9(7-5-8)19(17,18)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKHYMAFWSDCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)CCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.